
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound with the molecular formula C7HBr2F5S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene typically involves the halogenation and fluorination of a suitable benzene derivative. One common method includes the use of dithiocarbonates (xanthogenates) exposed to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin. This oxidative desulfurization-fluorination process results in the formation of trifluoromethyl ethers in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation and fluorination reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylthio group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,3-dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The carbon-sulfur bond in the trifluoromethylthio group can undergo nucleophilic attack, leading to substitution reactions.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and fluorine makes the benzene ring susceptible to electrophilic aromatic substitution reactions.
Oxidation-Reduction: The sulfur atom in the trifluoromethylthio group can participate in redox reactions, altering its oxidation state and affecting the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2,4,6-trimethylbenzene: Similar in structure but lacks fluorine and trifluoromethylthio groups.
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Contains more fluorine atoms but lacks the trifluoromethylthio group.
1,4-Difluoro-2,3,5,6-tetraiodobenzene: Contains iodine instead of bromine and lacks the trifluoromethylthio group.
Uniqueness
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group. This combination imparts distinct chemical properties, such as high reactivity in substitution and coupling reactions, and potential biological activity .
Properties
Molecular Formula |
C7HBr2F5S |
|---|---|
Molecular Weight |
371.95 g/mol |
IUPAC Name |
2,4-dibromo-1,5-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7HBr2F5S/c8-4-2(10)1-3(11)5(9)6(4)15-7(12,13)14/h1H |
InChI Key |
CZVQNUMVCDKUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)SC(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


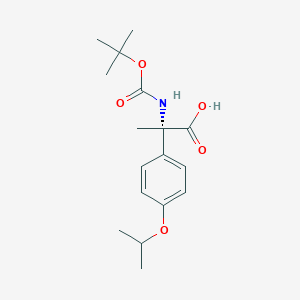
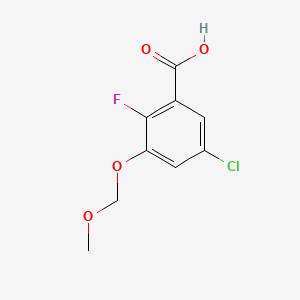
![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
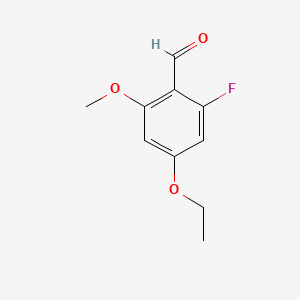
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
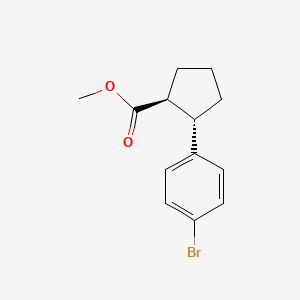
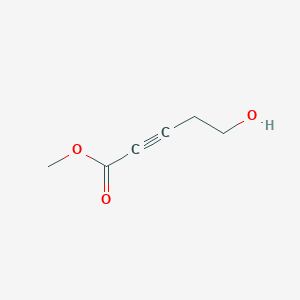
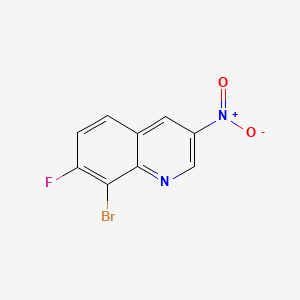
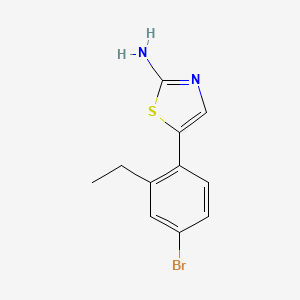
![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
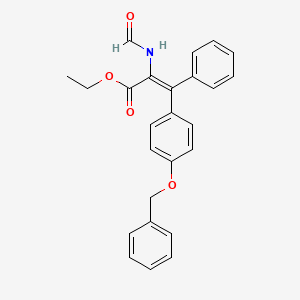
![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
